Cas no 1429901-28-9 (3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine)

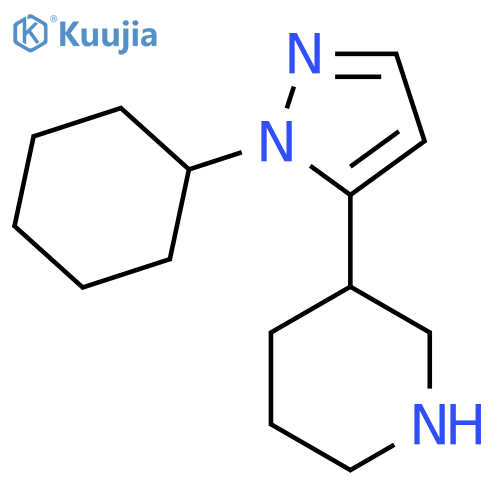

1429901-28-9 structure

商品名:3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine

CAS番号:1429901-28-9

MF:C14H23N3

メガワット:233.352523088455

CID:4699951

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine

-

- インチ: 1S/C14H23N3/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12/h8,10,12-13,15H,1-7,9,11H2

- InChIKey: HATUFMUPEKJASB-UHFFFAOYSA-N

- ほほえんだ: N1(C(=CC=N1)C1CNCCC1)C1CCCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 238

- トポロジー分子極性表面積: 29.8

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6740529-1.0g |

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |

1429901-28-9 | 95.0% | 1.0g |

$1100.0 | 2025-03-13 | |

| Enamine | EN300-6740529-0.1g |

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |

1429901-28-9 | 95.0% | 0.1g |

$968.0 | 2025-03-13 | |

| Enamine | EN300-6740529-0.5g |

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |

1429901-28-9 | 95.0% | 0.5g |

$1056.0 | 2025-03-13 | |

| TRC | C990820-5mg |

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |

1429901-28-9 | 5mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-6740529-5.0g |

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |

1429901-28-9 | 95.0% | 5.0g |

$3189.0 | 2025-03-13 | |

| TRC | C990820-10mg |

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |

1429901-28-9 | 10mg |

$ 95.00 | 2022-06-06 | ||

| Enamine | EN300-6740529-10.0g |

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |

1429901-28-9 | 95.0% | 10.0g |

$4729.0 | 2025-03-13 | |

| Enamine | EN300-6740529-2.5g |

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |

1429901-28-9 | 95.0% | 2.5g |

$2155.0 | 2025-03-13 | |

| Enamine | EN300-6740529-0.25g |

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |

1429901-28-9 | 95.0% | 0.25g |

$1012.0 | 2025-03-13 | |

| TRC | C990820-50mg |

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine |

1429901-28-9 | 50mg |

$ 320.00 | 2022-06-06 |

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine 関連文献

-

1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

1429901-28-9 (3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine) 関連製品

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量